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molecular formula C8H8F3NO2 B8510744 (5-Amino-2-trifluoromethoxy-phenyl)-methanol

(5-Amino-2-trifluoromethoxy-phenyl)-methanol

Cat. No. B8510744
M. Wt: 207.15 g/mol
InChI Key: WFNYZIHHBWLCPK-UHFFFAOYSA-N
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Patent
US07601714B2

Procedure details

(5-Nitro-2-trifluoromethoxy-phenyl)-methanol (2 g, 8.4 mmol) was dissolved in EtOAc (50 mL) and was degassed. Pd/C (200 mg) was then added and the mixture was degassed again. The solution was hydrogenated with a balloon for 3 h. After the reaction was complete, the solution was filtered through diatomaceous earth and the residue was chromatographed with 95:5 CH2Cl2:MeOH as an eluent to give 1.67 g (96%) of (5-amino-2-trifluoromethoxy-phenyl)-methanol as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:12][C:13]([F:16])([F:15])[F:14])=[C:8]([CH2:10][OH:11])[CH:9]=1)([O-])=O>CCOC(C)=O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:12][C:13]([F:14])([F:15])[F:16])=[C:8]([CH2:10][OH:11])[CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)CO)OC(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
ADDITION
Type
ADDITION
Details
Pd/C (200 mg) was then added
CUSTOM
Type
CUSTOM
Details
the mixture was degassed again
FILTRATION
Type
FILTRATION
Details
the solution was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed with 95:5 CH2Cl2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)CO)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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